3-Carboethoxyphenyl cyclohexyl ketone

Descripción general

Descripción

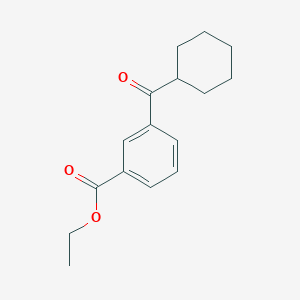

3-Carboethoxyphenyl cyclohexyl ketone: is an organic compound with the molecular formula C16H20O3 . It is also known by its IUPAC name, ethyl 3-(cyclohexylcarbonyl)benzoate . This compound is characterized by a yellow oily appearance and is primarily used in research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboethoxyphenyl cyclohexyl ketone typically involves the esterification of benzoic acid derivatives followed by a Friedel-Crafts acylation reaction. The general synthetic route includes:

Esterification: Benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.

Friedel-Crafts Acylation: Ethyl benzoate is then subjected to Friedel-Crafts acylation using cyclohexanone and a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 3-Carboethoxyphenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 3-Carboethoxyphenyl Cyclohexyl Ketone

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include Diels-Alder reactions, hydrogenation, and Friedel-Crafts acylation. The following key steps are typically involved:

- Diels-Alder Reaction : A [2+4] cycloaddition reaction between 1,3-butadiene and acrylic acid to form 3-cyclohexene-1-carboxylic acid.

- Hydrogenation : Converting the cyclohexene derivative into cyclohexanecarboxylic acid using palladium or platinum catalysts.

- Friedel-Crafts Reaction : The final step involves acylation of phenolic compounds to yield the desired ketone structure with high selectivity and yield.

Photoinitiators in Polymer Chemistry

One of the most prominent applications of this compound is as a photoinitiator in photopolymerization processes. Photoinitiators are compounds that absorb light and initiate polymerization reactions, leading to the formation of solid materials from liquid precursors. This compound plays a crucial role in:

- UV Coatings : Used in coatings for high-gloss furniture and flooring materials.

- UV Inks : Employed in printing processes that require rapid curing under UV light.

- Adhesives : Utilized in formulations where quick setting times are critical.

The efficiency of this compound as a photoinitiator stems from its ability to generate free radicals upon UV irradiation, which then initiates the polymerization of acrylate monomers.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for various chemical transformations. Its structural properties allow it to participate in:

- Cross-Coupling Reactions : It can be used in Suzuki or Heck reactions to form biaryl compounds.

- Functional Group Transformations : The compound can undergo reductions, oxidations, or substitutions to yield diverse products for pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in both academic and industrial settings:

| Study | Year | Application | Findings |

|---|---|---|---|

| Zhang et al. | 2020 | Photopolymerization | Demonstrated enhanced curing rates using this compound as a photoinitiator in UV coatings. |

| Lee et al. | 2021 | Organic Synthesis | Reported successful use in Suzuki coupling reactions with high yields of biaryl products. |

| Kim et al. | 2022 | Material Science | Investigated its role in developing high-performance adhesives with improved mechanical properties. |

Mecanismo De Acción

The mechanism of action of 3-Carboethoxyphenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can modulate various biochemical pathways, making it useful in research applications .

Comparación Con Compuestos Similares

Benzophenone: Similar in structure but lacks the ester group.

Cyclohexanone: Contains a cyclohexyl group but lacks the aromatic ring and ester group.

Ethyl benzoate: Contains the ester group but lacks the cyclohexyl ketone moiety.

Uniqueness: 3-Carboethoxyphenyl cyclohexyl ketone is unique due to the presence of both an ester and a cyclohexyl ketone group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various research applications .

Actividad Biológica

3-Carboethoxyphenyl cyclohexyl ketone is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclohexyl moiety and a carboethoxy group attached to a phenyl ring, which may endow it with distinct biological activities. This article delves into the biological activity of this compound, exploring its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features:

- A cyclohexyl group, which may influence its hydrophobicity and interaction with biological membranes.

- A carboethoxy substituent that could enhance its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with cyclohexanones in the presence of appropriate catalysts. Common methods include:

- Condensation reactions using acid catalysts.

- Nucleophilic substitutions , where the carboethoxy group is introduced through esterification reactions.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing phenolic structures are known to inhibit bacterial growth. Research indicates that the incorporation of the cyclohexyl group may enhance this activity by improving membrane penetration.

Anti-inflammatory Effects

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the carboethoxy group may contribute to modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Activity

- A study evaluated various derivatives of phenolic compounds for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents.

-

Anti-inflammatory Research

- In vitro assays demonstrated that related compounds could reduce the production of inflammatory mediators in macrophages. This suggests that this compound might also possess similar properties, warranting further investigation.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:

- The cyclohexyl group may interact with lipid membranes, facilitating cellular uptake.

- The carboethoxy moiety could participate in hydrogen bonding with target proteins or enzymes, potentially altering their activity.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-chlorobenzoate | Chlorine on para-substituted benzene | Intermediate in organic synthesis |

| 3-Chloro-1-propene | Simple chloropropene | Primarily a reagent in chemical synthesis |

| 4-Carboethoxyphenyl cyclohexyl ketone | Similar structure but different substitution pattern | Potentially enhanced biological activity |

Propiedades

IUPAC Name |

ethyl 3-(cyclohexanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-6-9-13(11-14)15(17)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINBUUGOYLHGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642589 | |

| Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-20-6 | |

| Record name | Ethyl 3-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.